2-(Aminooxy)-4-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-4-methylhexanoic acid is an organic compound that features both an aminooxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-4-methylhexanoic acid typically involves the reaction of 4-methylhexanoic acid with hydroxylamine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, often catalyzed by aniline or phenylenediamine derivatives . The process involves the formation of an oxime intermediate, which is subsequently reduced to yield the desired aminooxy compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The oxime intermediate can be reduced to yield the aminooxy compound.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds to form oxime bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine derivatives, reducing agents like sodium borohydride, and catalysts such as aniline or phenylenediamine derivatives . The reactions are typically carried out in aqueous media under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include oxime derivatives, nitroso compounds, and various substituted aminooxy compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-4-methylhexanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-4-methylhexanoic acid involves its ability to inhibit specific enzymes by forming stable oxime bonds with the active site of the enzyme . This inhibition can disrupt various biochemical pathways, leading to changes in cellular metabolism and function. The compound targets enzymes such as aminotransferases and decarboxylases, which are involved in critical metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Aminooxyacetic acid: Known for its ability to inhibit aminotransferase enzymes.
Hydroxylamine derivatives: These compounds share similar reactivity with carbonyl groups and are used in similar applications.
Uniqueness
2-(Aminooxy)-4-methylhexanoic acid is unique due to its specific structure, which combines an aminooxy group with a branched aliphatic chain. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO3 |
---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-aminooxy-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-3-5(2)4-6(11-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
HKISJMDURMDZFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C(=O)O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.